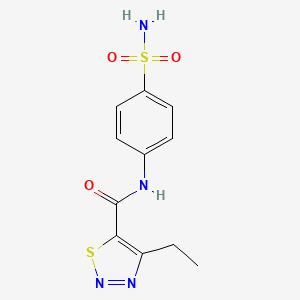

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S2/c1-2-9-10(19-15-14-9)11(16)13-7-3-5-8(6-4-7)20(12,17)18/h3-6H,2H2,1H3,(H,13,16)(H2,12,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSBSLUTUOPQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with ethyl 2-chloroacetate under basic conditions to form an intermediate. This intermediate is then cyclized with thiosemicarbazide to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides or thiadiazoles.

Scientific Research Applications

The biological activity of 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide has been assessed through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Compounds containing the thiadiazole moiety have demonstrated significant antimicrobial properties against various pathogens. For example:

- In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Some derivatives exhibit potent antitumor activity by inhibiting specific cancer cell lines. Research indicates:

- Enhanced cytotoxicity against cancer cells such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer).

- Structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole structure can significantly improve antitumor efficacy.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including:

- Carbonic anhydrases (CAs) : Binding affinity studies reveal promising results with some derivatives achieving nanomolar IC50 values.

- SARS-CoV-2 main protease (Mpro) : Certain derivatives have demonstrated inhibitory effects, indicating potential applications in antiviral drug development.

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Study : A study published in the Chemistry & Biology Interface journal evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results showed that compounds similar to This compound exhibited significant antibacterial effects against Bacillus subtilis and Aspergillus niger .

- Antitumor Research : In a comparative study involving various thiadiazole derivatives, it was found that modifications to the structure led to increased potency against HepG-2 and A-549 cell lines. The study also included molecular docking simulations to predict binding affinities with target proteins .

- Enzyme Inhibition Analysis : Research focusing on enzyme inhibition revealed that certain derivatives effectively inhibited carbonic anhydrase activity, which is crucial for various physiological processes and could lead to therapeutic applications in conditions like glaucoma or edema .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

- 4-aminobenzene-1-sulfonamide

- Ethyl 2-chloroacetate

- Thiosemicarbazide

Uniqueness

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of sulfonamide and thiadiazole moieties, which confer a broad spectrum of biological activities.

Biological Activity

4-Ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate thiadiazole precursors with sulfonamide derivatives. The structural characterization of synthesized compounds is often performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. For instance, the IR spectrum may exhibit characteristic bands corresponding to functional groups such as NH2 and SO2, which are crucial for understanding the compound's reactivity and biological interactions .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Thiadiazole derivatives have shown significant antimicrobial properties. For example, compounds derived from this scaffold exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

2. Antitumor Activity

- Research indicates that thiadiazole-based compounds can inhibit tumor growth in vitro and in vivo. Specific derivatives have been identified as effective against various cancer cell lines, demonstrating IC50 values in the nanomolar range. For instance, some derivatives showed potent inhibition against colon cancer cells in mouse models .

3. Antiviral Activity

- Recent studies suggest that certain thiadiazole derivatives may possess antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have shown promising binding affinities to viral proteases, indicating potential as antiviral agents .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the thiadiazole ring influence biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide, and how is its purity validated?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting 4-sulfamoylaniline with ethyl thiadiazole carboxylate derivatives under acidic conditions to form the amide bond .

Cyclization : Using reagents like Lawesson’s reagent or iodine/triethylamine to facilitate thiadiazole ring closure .

- Characterization :

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional groups.

- IR spectroscopy to validate sulfonamide (-SO₂NH₂) and carboxamide (-CONH-) stretches .

- Mass spectrometry for molecular weight confirmation .

Q. What biological activities are associated with this compound, and what assay systems are commonly employed?

- Methodological Answer :

- Antitumor Activity : Screened against cancer cell lines (e.g., NCI-60 panel) via MTT assays, with IC₅₀ values reported .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based or ELISA) to evaluate selectivity .

- Solubility Challenges : Low aqueous solubility may require DMSO/PBS co-solvent systems, with concentrations validated via HPLC .

Advanced Research Questions

Q. How can design of experiments (DOE) optimize the synthesis yield and purity of this compound?

- Methodological Answer :

- Variables : Temperature, catalyst concentration, reaction time, and solvent polarity .

- Statistical Tools : Fractional factorial design to identify critical parameters. Example DOE table:

| Variable | Low Level | High Level | Response (Yield%) |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 65 → 82 |

| Catalyst (mol%) | 5 | 10 | 70 → 88 |

- Validation : Confirm optimized conditions via triplicate runs and purity analysis (HPLC) .

Q. What strategies address low aqueous solubility in biological assays, and how are they validated?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the ethyl or sulfamoyl positions .

- Co-solvents : Use Cremophor EL or cyclodextrin-based formulations, with stability assessed via dynamic light scattering (DLS) .

- Prodrug Design : Synthesize phosphate or glycoside prodrugs, hydrolyzed in vivo. Validate via LC-MS in simulated physiological conditions .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

- Methodological Answer :

- Comparative Studies : Parallel testing across cell lines (e.g., HeLa vs. MCF-7) under standardized conditions .

- Structural Analogs : Synthesize derivatives lacking the sulfamoyl group to isolate functional contributions .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target enzymes like carbonic anhydrase .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or GROMACS to model binding poses with ATP-binding pockets .

- MD Simulations : 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .

- QSAR Models : Train models using IC₅₀ data from analogs to predict activity of new derivatives .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for antitumor activity, and how can reproducibility be improved?

- Methodological Answer :

- Source Analysis : Compare cell line origins (e.g., ATCC vs. in-house cultures) and passage numbers .

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hours).

- Data Normalization : Use internal controls (e.g., cisplatin) to calibrate inter-experimental variability .

Structural and Functional Insights

Q. How does the sulfamoyl group influence bioactivity compared to other substituents?

- Methodological Answer :

- SAR Studies : Synthesize analogs with -SO₂CH₃ or -SO₂NHR groups. Test in enzyme inhibition assays .

- Crystallography : Resolve X-ray structures of the compound bound to carbonic anhydrase IX to identify H-bond interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.